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Cat. No.: B15571044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N,N-Dimethyl-idarubicin is a synthetic derivative of the anthracycline antibiotic idarubicin,

characterized by the dimethylation of the amino group on its daunosamine sugar moiety. This

modification significantly alters its biological activity, steering its mechanism of action away

from DNA double-strand breaks and towards histone eviction-mediated cytotoxicity. This shift in

mechanism is associated with a more favorable preclinical profile, including potent cytotoxic

effects against drug-resistant cancer cell lines and potentially reduced cardiotoxicity. This

technical guide provides a comprehensive overview of N,N-Dimethyl-idarubicin, including its

chemical identifiers, synthesis, mechanism of action, and relevant experimental protocols.

Chemical Identity and Properties
N,N-Dimethyl-idarubicin is a structurally distinct analogue of idarubicin. The addition of two

methyl groups to the nitrogen atom of the amino sugar is the key modification.
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Identifier Value Source

IUPAC Name

(7S,9S)-9-acetyl-7-

((2R,4S,5S,6S)-4-

(dimethylamino)-5-hydroxy-6-

methyl-tetrahydro-2H-pyran-2-

yloxy)-6,9,11-trihydroxy-

7,8,9,10-tetrahydrotetracene-

5,12-dione

Derived from Idarubicin

structure

CAS Number 3033865-16-3 --INVALID-LINK--

Molecular Formula C28H31NO9 Calculated

Molecular Weight 525.55 g/mol Calculated

Parent Compound: Idarubicin

For comparative purposes, the identifiers for the parent compound, idarubicin, are provided

below.

Identifier Value Source

IUPAC Name

(7S,9S)-9-acetyl-7-

[(2R,4S,5S,6S)-4-amino-5-

hydroxy-6-methyloxan-2-

yl]oxy-6,9,11-trihydroxy-8,10-

dihydro-7H-tetracene-5,12-

dione

PubChem CID: 42890

CAS Number 58957-92-9 PubChem CID: 42890

PubChem CID 42890 --INVALID-LINK--

ChEMBL ID CHEMBL1117 --INVALID-LINK--

SMILES

C[C@H]1--INVALID-LINK--

O[C@H]2C--INVALID-LINK--

C(=O)C5=CC=CC=C5C4=O)O

)(C(=O)C)O)N">C@HO

PubChem CID: 42890

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis
The synthesis of N,N-Dimethyl-idarubicin has been reported as part of a broader study on

novel anthracycline analogues. While a detailed, step-by-step protocol is proprietary to the

research group, the general approach involves the chemical modification of the idarubicin

backbone. The synthesis of related N,N-dimethyl anthracyclines has been described and

typically involves a gold(I)-mediated glycosylation of the idarubicin aglycone with a protected

and N,N-dimethylated daunosamine sugar donor.

Mechanism of Action: Histone Eviction
Unlike its parent compound, idarubicin, which primarily induces DNA double-strand breaks

through the inhibition of topoisomerase II, N,N-Dimethyl-idarubicin exerts its cytotoxic effects

predominantly through a distinct mechanism: histone eviction.[1] This process involves the

physical removal of histone proteins from chromatin, leading to chromatin decondensation and

disruption of the nuclear architecture.[1] This "chromatin damage" is a potent driver of

apoptosis and is effective even in cancer cells that have developed resistance to traditional

DNA-damaging agents.[1]

The key consequence of N,N-dimethylation is the uncoupling of histone eviction from DNA

double-strand break formation. This is a significant advantage, as the DNA damage induced by

traditional anthracyclines is a major contributor to their cardiotoxic side effects. By avoiding the

induction of DNA double-strand breaks, N,N-Dimethyl-idarubicin presents a promising profile

for reduced cardiotoxicity.[1]

Signaling Pathway of Anthracycline-Induced Histone
Eviction
The following diagram illustrates the proposed signaling pathway for histone eviction induced

by anthracyclines like N,N-Dimethyl-idarubicin.
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Proposed signaling pathway of N,N-Dimethyl-idarubicin-induced histone eviction.

Experimental Protocols
Cytotoxicity Assay (MTT Assay)
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This protocol is adapted for determining the cytotoxic effects of N,N-Dimethyl-idarubicin on a

human myelogenous leukemia cell line (K562).

Materials:

K562 cells

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

N,N-Dimethyl-idarubicin stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well plates

Humidified incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL

of complete RPMI-1640 medium.

Compound Treatment: Prepare serial dilutions of N,N-Dimethyl-idarubicin in culture

medium. Add 100 µL of the diluted compound to the respective wells to achieve the final

desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.

Incubation: Incubate the plate for 72 hours in a humidified incubator.

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for an additional 4 hours.
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Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate

overnight to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%) by plotting the percentage of viability against the log of the compound concentration

and fitting the data to a dose-response curve.

DNA Dye Competition Assay (PicoGreen Assay)
This assay is used to assess the DNA intercalating ability of N,N-Dimethyl-idarubicin.

Materials:

Quant-iT™ PicoGreen™ dsDNA reagent

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

Calf thymus DNA

N,N-Dimethyl-idarubicin stock solution (in DMSO)

96-well black microplate

Fluorescence microplate reader

Procedure:

DNA Preparation: Prepare a solution of calf thymus DNA in TE buffer at a concentration of 1

µg/mL.

PicoGreen Staining: Add the PicoGreen reagent to the DNA solution according to the

manufacturer's instructions and incubate in the dark for 5 minutes.

Compound Addition: Prepare serial dilutions of N,N-Dimethyl-idarubicin in TE buffer. Add

the diluted compound to the DNA/PicoGreen mixture in the wells of the 96-well plate.
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Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength

of ~480 nm and an emission wavelength of ~520 nm.

Data Analysis: The displacement of PicoGreen from the DNA by N,N-Dimethyl-idarubicin
will result in a decrease in fluorescence. Plot the percentage of remaining fluorescence

against the compound concentration to determine its DNA binding affinity.

Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of N,N-Dimethyl-idarubicin in

comparison to its parent compound, idarubicin, in wild-type and doxorubicin-resistant (ABCB1-

overexpressing) K562 cells.

Compound Cell Line IC50 (nM)
Fold Change
(Resistant/Wild
-Type)

Source

N,N-Dimethyl-

idarubicin
K562 (Wild-Type) ~30 1.1 --INVALID-LINK--

K562 (ABCB1-

overexpressing)
~33

Idarubicin K562 (Wild-Type) ~10 15 --INVALID-LINK--

K562 (ABCB1-

overexpressing)
~150

Conclusion and Future Directions
N,N-Dimethyl-idarubicin represents a promising evolution in anthracycline chemotherapy. Its

unique mechanism of action, centered on histone eviction rather than DNA damage, offers the

potential for enhanced efficacy against drug-resistant cancers while mitigating the severe

cardiotoxicity associated with traditional anthracyclines. Further preclinical and clinical

investigations are warranted to fully elucidate its therapeutic potential and safety profile. The

experimental protocols and data presented in this guide provide a foundational resource for
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researchers and drug development professionals interested in advancing the study of this

novel anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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